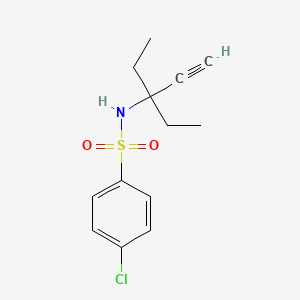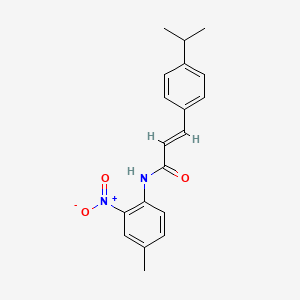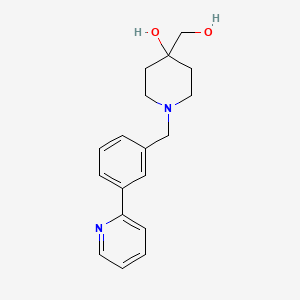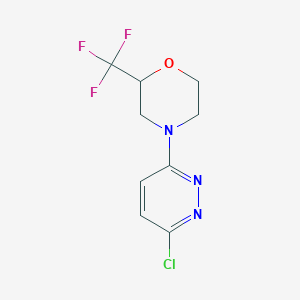
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide, also known as PD 173074, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1998 and has since been used in various scientific research studies to investigate its mechanism of action and effects.
作用机制
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 acts as a competitive inhibitor of FGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. By inhibiting FGFR signaling, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been shown to have significant effects on various cellular processes, including cell proliferation, differentiation, and survival. In vitro studies have demonstrated that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can induce apoptosis and inhibit cell growth in various cancer cell lines. In vivo studies have also shown that 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can inhibit tumor growth in animal models of cancer.
实验室实验的优点和局限性
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and validated as a specific inhibitor of FGFR signaling. However, there are also some limitations to the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. It has relatively low potency compared to other FGFR inhibitors, and its effects may be cell type-specific. Additionally, its inhibitory effects may be reversible, which can limit its usefulness in long-term studies.
未来方向
There are several potential future directions for the use of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 in scientific research. One area of interest is the development of more potent and specific FGFR inhibitors based on the structure of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074. Another potential direction is the investigation of the effects of 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 on other cellular pathways and processes, such as angiogenesis and immune response. Additionally, 4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 could be used in combination with other therapeutic agents to enhance its efficacy in cancer treatment.
合成方法
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenesulfonyl chloride with diethyl propargylmalonate, followed by the reaction with sodium azide and reduction with lithium aluminum hydride. The final product is obtained after purification and isolation.
科学研究应用
4-chloro-N-(1,1-diethyl-2-propyn-1-yl)benzenesulfonamide 173074 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in various cellular processes such as cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in the development and progression of various cancers, including breast, lung, and prostate cancer.
属性
IUPAC Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2S/c1-4-13(5-2,6-3)15-18(16,17)12-9-7-11(14)8-10-12/h1,7-10,15H,5-6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFLMFQVTVDPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-ethylpent-1-yn-3-yl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)


![2-{[4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5494964.png)


![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5494978.png)
![N-(4-methylphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5494987.png)
![3-({3-[(dimethylamino)methyl]-3-hydroxy-1-piperidinyl}carbonyl)-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5494996.png)
![3-isopropyl-6-(2-pyridin-3-ylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5495004.png)
![N-(1-{[(4-acetylphenyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5495006.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-thiophenesulfonamide](/img/structure/B5495011.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-(3-phenylpropyl)piperidine-4-carboxylic acid](/img/structure/B5495032.png)